molecular formula C27H19BrN2O3 B15079143 Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 883824-26-8

Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15079143
CAS No.: 883824-26-8
M. Wt: 499.4 g/mol
InChI Key: WORHTBJHRLAODV-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a naphthyl group, and a pyrrolo[1,2-c]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the bromobenzoyl and naphthyl groups. Common reagents used in these reactions include bromine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

883824-26-8

Molecular Formula

C27H19BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-naphthalen-1-ylpyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C27H19BrN2O3/c1-2-33-27(32)22-14-25(26(31)18-10-12-19(28)13-11-18)30-16-29-23(15-24(22)30)21-9-5-7-17-6-3-4-8-20(17)21/h3-16H,2H2,1H3

InChI Key

WORHTBJHRLAODV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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